molecular formula C21H18N6O2 B2492975 N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261018-00-1

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2492975
CAS RN: 1261018-00-1
M. Wt: 386.415
InChI Key: ZBYKMVJICXNZFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazoloquinoxaline derivatives involves a diversified approach, utilizing Ugi four-component reactions for assembling intermediates, followed by copper-catalyzed tandem reactions. This method facilitates the rapid creation of structurally varied and complex fused tricyclic scaffolds from readily available materials, showcasing the compound's synthetic accessibility and the potential for structural diversity within this chemical class (An et al., 2017).

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by fused tricyclic scaffolds, which contribute to the compound's distinctive chemical properties. The structure-activity relationships (SAR) suggest that specific substituents on the triazoloquinoxaline core can significantly impact the binding affinity and selectivity towards various biological targets, indicating the importance of the molecular structure in determining biological activity (Catarzi et al., 2005).

properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-15-10-8-14(12-22)9-11-15/h3-4,6-11H,2,5,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYKMVJICXNZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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